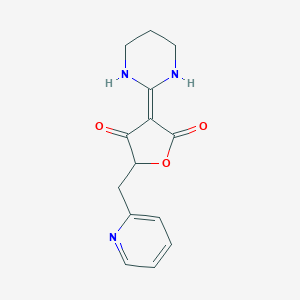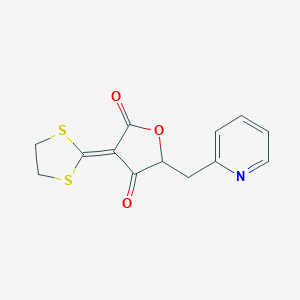
1,5-Dichloro-9,10-diphenyl-9,10-dihydro-9,10-anthracenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-9,10-diphenyl-9,10-dihydro-9,10-anthracenediol is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DDAD and has been studied for its potential as a fluorescent probe and as a potential therapeutic agent.
作用機序
The mechanism of action of DDAD as a fluorescent probe involves the binding of metal ions to the hydroxyl groups on the anthracene ring. This results in a change in the fluorescence properties of DDAD, allowing for the detection and quantification of the metal ions.
As a therapeutic agent, the mechanism of action of DDAD is not fully understood. However, it has been shown to induce apoptosis (programmed cell death) in breast cancer cells, suggesting that it may have potential as a cancer treatment.
Biochemical and Physiological Effects:
DDAD has been shown to have low toxicity and is not mutagenic or genotoxic. It has also been shown to have antioxidant properties, which may contribute to its potential as an anti-inflammatory agent.
実験室実験の利点と制限
One of the main advantages of using DDAD as a fluorescent probe is its high sensitivity and selectivity towards metal ions. This makes it a valuable tool for the detection and quantification of these ions in biological samples.
However, one limitation of using DDAD is that it requires a relatively complex synthesis method, which may limit its widespread use. In addition, its fluorescent properties may be affected by changes in pH and temperature, which may limit its use in certain experimental conditions.
将来の方向性
There are several potential future directions for the study of DDAD. One area of research could focus on optimizing the synthesis method to achieve higher yields and purity of DDAD. Another area of research could focus on further understanding the mechanism of action of DDAD as a therapeutic agent, particularly in the context of breast cancer.
In addition, there is potential for the development of new fluorescent probes based on the structure of DDAD. These probes could be designed to have higher sensitivity and selectivity towards specific metal ions, or to have improved fluorescent properties in certain experimental conditions.
Overall, the study of DDAD has the potential to contribute to a better understanding of the role of metal ions in biological processes, as well as to the development of new fluorescent probes and therapeutic agents.
合成法
The synthesis of DDAD involves the reaction of 1,5-dichloroanthraquinone with phenylboronic acid in the presence of a palladium catalyst. The resulting product is then reduced to form DDAD. This method has been optimized to achieve high yields and purity of DDAD.
科学的研究の応用
DDAD has been extensively studied for its potential as a fluorescent probe. It has been shown to have high sensitivity and selectivity towards various metal ions, including copper, iron, and zinc. This makes it a valuable tool for the detection and quantification of these metal ions in biological samples.
In addition to its fluorescent properties, DDAD has also been studied for its potential as a therapeutic agent. It has been shown to have anticancer properties, specifically against breast cancer cells. DDAD has also been studied for its potential as an anti-inflammatory agent.
特性
分子式 |
C26H18Cl2O2 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC名 |
1,5-dichloro-9,10-diphenylanthracene-9,10-diol |
InChI |
InChI=1S/C26H18Cl2O2/c27-21-15-8-14-20-23(21)25(29,17-9-3-1-4-10-17)19-13-7-16-22(28)24(19)26(20,30)18-11-5-2-6-12-18/h1-16,29-30H |
InChIキー |
OXZHORJEIJPDMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=CC=C5)O)O |
正規SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=CC=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)

![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)


![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)




![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)
![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)